4,5-diiodo-1H-1,2,3-triazole
Overview
Description
4,5-diiodo-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C2HI2N3 and its molecular weight is 320.86 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,3-triazole based heterocycles have been well exploited for the generation of many bio-active molecules as well as pharmaceuticals . They often play an important role in biochemical processes .
Mode of Action
It is known that the anticancer activity of these molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
It is known that 1,2,3-triazole based heterocycles have significant biological activities such as antifungal, antibacterial, anti-inflammatory, anti-hiv, and anti-cancer properties .
Biological Activity
4,5-Diiodo-1H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition activities. This article aims to explore the biological activity of this compound through detailed research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various methodologies, including click chemistry and other organic synthesis techniques. The compound's structure allows for interactions with biological targets due to the presence of halogen atoms that can enhance binding affinity and stability.
Anticancer Activity
Research has indicated that this compound derivatives exhibit significant anticancer properties. For instance, a study demonstrated that triazole compounds could inhibit cell growth across multiple cancer cell lines with IC50 values ranging from 1.02 to 74.28 μM . Specific derivatives showed enhanced cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
Enzyme Inhibition
One notable activity of this compound is its inhibition of carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes. A series of synthesized triazole analogs demonstrated potent inhibitory effects on CA-II with IC50 values between 13.8 and 35.7 µM compared to the standard drug acetazolamide (18.2 µM) . Molecular docking studies revealed that these compounds bind effectively to the active site of CA-II.
Antimicrobial Properties
Triazoles are known for their antimicrobial activities against a range of pathogens. Studies have shown that this compound exhibits antibacterial and antifungal properties by disrupting microbial cell membranes and inhibiting essential enzymes involved in their metabolism .
Study on Carbonic Anhydrase Inhibition
In a study focused on the inhibition of carbonic anhydrase-II by triazole derivatives including this compound:
- Objective : To evaluate the inhibitory potential against CA-II.
- Methodology : The synthesized compounds were tested in vitro for their enzyme inhibition capabilities.
- Results : Compounds demonstrated significant inhibition with varying degrees of potency. The most effective compounds were identified as having IC50 values significantly lower than those of established inhibitors .
Anticancer Activity Assessment
Another study evaluated the anticancer potential of this compound derivatives:
- Objective : To assess cytotoxic effects on various cancer cell lines.
- Methodology : Cell viability assays were performed using MTT assays across different concentrations.
- Results : Certain derivatives showed potent cytotoxicity with notable selectivity towards cancer cells compared to normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Halogen Substitution : The presence of iodine atoms enhances lipophilicity and binding interactions.
- Triazole Ring : Provides a rigid framework conducive to molecular recognition by biological targets.
A predictive SAR analysis indicates that modifications at specific positions on the triazole ring can lead to enhanced biological activity .
Properties
IUPAC Name |
4,5-diiodo-2H-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HI2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEAMRHKHMPDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HI2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28194-09-4 | |
Record name | 4,5-Diiodo-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the synthesis of 4,5-diiodo-1H-1,2,3-triazole and its N-alkyl derivatives. Why is N-alkylation of this compound of interest?
A1: The N-alkylation of this compound is significant for several reasons []:
Q2: The abstract highlights that the synthesized iodo-nitro triazoles release iodine upon decomposition. What is the significance of this observation?
A2: The liberation of iodine during the decomposition of iodo-nitro triazoles holds several implications []:
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